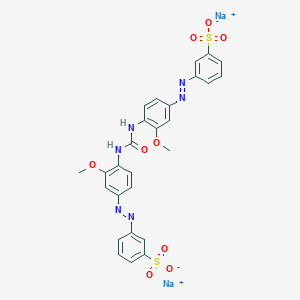
Mesitylhydrazin
Übersicht
Beschreibung
Mesitylhydrazine, also known as (2,4,6-trimethylphenyl)hydrazine, is an organic compound with the molecular formula C9H14N2. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to a benzene ring. This compound is typically a colorless to yellow liquid and is known for its applications in organic synthesis and various industrial processes .
Wissenschaftliche Forschungsanwendungen
Mesitylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Mesitylhydrazine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of mesitylhydrazine derivatives in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mesitylhydrazine can be synthesized through several methods:
Reaction of Mesityl Oxide with Hydrazine: This method involves the reaction of mesityl oxide (2,4,6-trimethyl-2,4-hexadien-1-one) with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at elevated temperatures.
Reduction of Mesityl Azide: Another method involves the reduction of mesityl azide using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, mesitylhydrazine is often produced through the reaction of mesitylene (1,3,5-trimethylbenzene) with hydrazine in the presence of a catalyst. This process is optimized for large-scale production and involves stringent control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Mesitylhydrazine undergoes various chemical reactions, including:
Oxidation: Mesitylhydrazine can be oxidized to form mesityl diazene or mesityl nitroso compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form mesitylamine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Mesitylhydrazine can undergo nucleophilic substitution reactions with halides to form mesityl-substituted hydrazones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Mesityl diazene, mesityl nitroso compounds.
Reduction: Mesitylamine.
Substitution: Mesityl-substituted hydrazones
Wirkmechanismus
The mechanism of action of mesitylhydrazine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Mesitylhydrazine can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Unlike mesitylhydrazine, phenylhydrazine lacks the three methyl groups on the benzene ring, which affects its reactivity and applications.
Benzylhydrazine: Benzylhydrazine has a benzyl group instead of the mesityl group, leading to different chemical properties and uses.
Dimethylhydrazine: This compound has two methyl groups attached to the hydrazine moiety, making it structurally different from mesitylhydrazine.
Uniqueness of Mesitylhydrazine: The presence of three methyl groups on the benzene ring of mesitylhydrazine imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
(2,4,6-trimethylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZANLHDRKRQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352839 | |
| Record name | mesitylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13636-54-9 | |
| Record name | mesitylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B77861.png)



